

Application Notes and Protocols for SSR128129E in In Vivo Mouse Models

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Compound of Interest		
Compound Name:	SSR128129E	
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Abstract

SSR128129E is a potent and orally bioavailable small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling. It binds to the extracellular domain of FGFRs, preventing the receptor's internalization and subsequent activation of downstream signaling pathways crucial for cell growth, survival, and angiogenesis.[1][2][3] These application notes provide a comprehensive overview of the in vivo use of **SSR128129E** in various mouse models of cancer and other diseases, including detailed protocols for its administration and the evaluation of its efficacy.

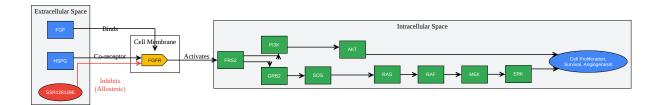
Mechanism of Action

SSR128129E acts as a pan-FGFR inhibitor, affecting FGFR1, FGFR2, FGFR3, and FGFR4.[4] [5] Unlike typical tyrosine kinase inhibitors that compete with ATP, **SSR128129E** binds to a distinct allosteric site on the extracellular part of the receptor.[1][6] This binding induces a conformational change that interferes with the FGF-induced receptor internalization process, thereby blocking the activation of downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[6][7][8]

Signaling Pathway



The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR), in the presence of heparan sulfate proteoglycans, leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activates a cascade of downstream signaling events. **SSR128129E**, by binding to the extracellular domain of FGFR, prevents the conformational changes necessary for receptor internalization and signaling.



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FGFR Signaling Pathway and Inhibition by SSR128129E.

Data Presentation: In Vivo Dosage and Efficacy in Mouse Models

SSR128129E has demonstrated significant anti-tumor and anti-inflammatory activity in a variety of preclinical mouse models. The most commonly reported effective dosage is 30 mg/kg, administered orally.



Mouse Model	Cell Line	Dosage and Administration	Key Findings
Pancreatic Cancer	Panc02 (orthotopic)	30 mg/kg, daily oral gavage	44% inhibition of tumor growth; reduced tumor invasiveness and metastasis to peritoneal lymph nodes.[5][9]
Breast Cancer	4T1 (mammary fat pad)	30 mg/kg, daily oral gavage	53% reduction in tumor size and 40% reduction in tumor weight.[5][9]
Breast Cancer	MCF7/ADR (xenograft)	30 mg/kg, daily oral gavage	40% inhibition of tumor growth in a multidrug-resistant model.[9]
Colon Cancer	CT26 (subcutaneous)	30 mg/kg, daily oral gavage	34% inhibition of tumor growth.[9]
Lung Carcinoma	Lewis Lung (LL2)	Not specified, oral administration	Strongly decreased tumor growth (41%) and intra-tumoral vascular index (50%). [10][11]
Glioblastoma	U87 (orthotopic xenograft)	Not specified, administered before irradiation	Significantly increased neurological sign-free survival when combined with radiotherapy.[12]



Arthritis	Collagen-Induced	30 mg/kg, daily oral gavage	Reduced severity of clinical symptoms, inhibited angiogenesis, inflammation, and bone resorption.[4]
Atherosclerosis	ApoE-deficient mice	50 mg/kg, daily oral gavage	Reduced neointimal proliferation and lesion size in the aortic sinus.[5]

Experimental Protocols Formulation of SSR128129E for Oral Administration

A common formulation for the oral administration of **SSR128129E** in mice is a suspension in a vehicle solution.

Materials:

- SSR128129E powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- · Sterile water for injection or saline

Protocol:

- Prepare a stock solution of SSR128129E in DMSO. For example, dissolve 69 mg of SSR128129E in 1 mL of fresh DMSO to get a 69 mg/mL stock.
- For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water:



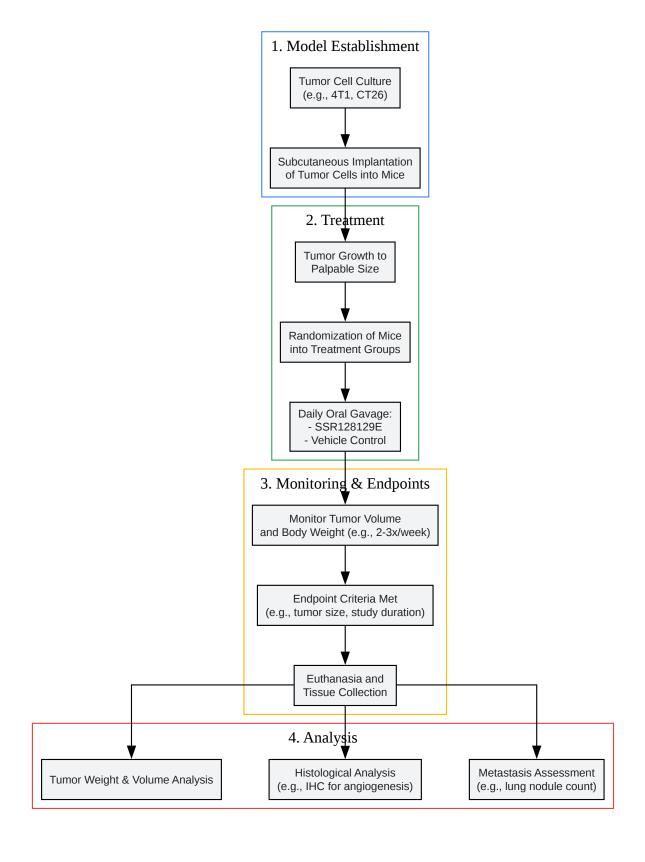
- Take the required volume of the **SSR128129E** stock solution.
- Add 4 volumes of PEG300 and mix thoroughly until the solution is clear.
- Add 0.5 volumes of Tween 80 and mix until clear.
- Add 4.5 volumes of sterile water or saline to reach the final volume.
- The final concentration should be calculated based on the desired dosage (e.g., 30 mg/kg) and the average weight of the mice, with a typical oral gavage volume of 100-200 μ L.
- It is recommended to prepare the formulation fresh daily.

Note: For mice that may be sensitive to DMSO, the concentration should be kept below 10%. A vehicle-only control group should always be included in the experiment.

General In Vivo Efficacy Study Workflow

This protocol outlines a general workflow for assessing the anti-tumor efficacy of **SSR128129E** in a subcutaneous tumor model.





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Generalized workflow for an in vivo efficacy study.



Protocol:

- Animal Model Establishment:
 - Culture the desired tumor cell line (e.g., 4T1, Panc02, CT26) under standard conditions.
 - Harvest the cells and resuspend them in an appropriate medium (e.g., PBS or Matrigel).
 - Implant the tumor cells into the appropriate site in the mice (e.g., subcutaneously in the flank, orthotopically in the pancreas).
- Tumor Growth and Treatment Initiation:
 - Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
 - Randomize the mice into treatment and control groups.
 - Begin daily oral administration of SSR128129E or vehicle control.
- Monitoring and Data Collection:
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2).
 - Monitor the body weight of the mice as an indicator of toxicity.
 - Observe the general health of the animals daily.
- Endpoint and Analysis:
 - Continue treatment for the planned duration or until the tumors in the control group reach a predetermined endpoint size.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight and volume.
 - Collect other relevant tissues (e.g., lungs, lymph nodes) for metastasis analysis.



• Perform histological or molecular analyses on the tumor tissue as required.

Concluding Remarks

SSR128129E is a valuable tool for investigating the role of FGFR signaling in various pathological processes. The provided data and protocols serve as a guide for researchers to design and execute in vivo studies using this potent allosteric inhibitor. It is crucial to adapt these protocols to the specific experimental context and to adhere to all institutional and national guidelines for animal welfare.

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